molecular formula C22H29N5O B12755073 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- CAS No. 85868-70-8

1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-

Katalognummer: B12755073
CAS-Nummer: 85868-70-8
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: AJPPBZUOMNEVEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the imidazole ring to its corresponding dihydro form.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Compared to other imidazole derivatives, 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- stands out due to its unique structural features and potential applications. Similar compounds include:

These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Eigenschaften

CAS-Nummer

85868-70-8

Molekularformel

C22H29N5O

Molekulargewicht

379.5 g/mol

IUPAC-Name

N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C22H29N5O/c1-2-5-20(6-3-1)27-16-14-26(15-17-27)13-4-18-28-21-9-7-19(8-10-21)25-22-23-11-12-24-22/h1-3,5-10H,4,11-18H2,(H2,23,24,25)

InChI-Schlüssel

AJPPBZUOMNEVEX-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(N1)NC2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.